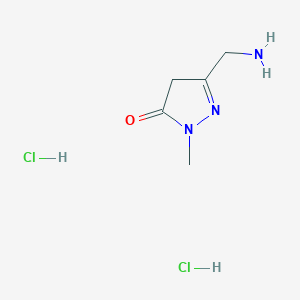
1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of nucleophilic trifluoromethoxylation of alkyl halides . For instance, (E)-O-trifluoromethyl-benzaldoximes (TFBO) can be used as a trifluoromethoxylation reagent under mild reaction conditions . The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Swarts, who treated benzotrichloride with antimony trifluoride .Molecular Structure Analysis
The molecular structure of similar compounds has been calculated using density functional theory (DFT), and conformational analysis has shown that the optimized molecular structure from DFT is comparable with that elucidated using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the trifluoromethoxylation of alkyl halides . This process can be achieved using a trifluoromethoxylation reagent, such as TFBO, in the absence of silver under mild reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are considered to be derived from the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Scientific Research Applications
Synthesis and Antibacterial Evaluation
1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine has been involved in the synthesis of various derivatives with significant biological activities. A study by Aziz‐ur‐Rehman et al. (2017) describes the synthesis of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives, which exhibited valuable antibacterial properties.
Heterocyclic Chemistry and Therapeutic Potential
In another aspect, A. Rehman et al. (2019) focused on heterocyclic chemistry, highlighting the therapeutic potential of minor modifications in the structure of poly-functional compounds, including 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine. This study emphasized its role in developing compounds with anti-enzymatic activity against urease enzyme.
Electrophilic Substitution Reactions
The compound also plays a role in electrophilic substitution reactions. Tomasz Pospieszny and E. Wyrzykiewicz (2008) utilized 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine in the synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil, indicating its role in the creation of novel compounds through Mannich reactions.
Chemical Synthesis and Spectroscopy
In the field of chemical synthesis and spectroscopy, K. D. Praliev et al. (1986) conducted studies involving 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine. Their work delved into the stereochemistry of phenylethynylation of piperidine derivatives, contributing to our understanding of molecular configurations in chemical synthesis.
Future Directions
properties
IUPAC Name |
1-[2-bromo-4-(difluoromethyl)phenyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c1-9-4-6-17(7-5-9)12-3-2-10(13(15)16)8-11(12)14/h2-3,8-9,13H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNCZVJUAGDBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193415 |
Source


|
| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine | |
CAS RN |
1704073-17-5 |
Source


|
| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)


![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)

![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)





![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1381081.png)
